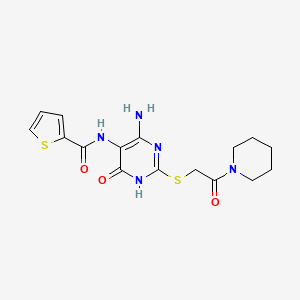

![molecular formula C17H19ClN2O4 B2928133 (2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride CAS No. 2416217-89-3](/img/structure/B2928133.png)

(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 20806-43-3 . It has a molecular weight of 329.35 . The compound is solid in physical form and is stored in a refrigerator . The IUPAC name for this compound is (2R)-3-(benzyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 329.35 . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación

Renewable Building Blocks in Materials Science

Phloretic acid (PA), a compound related to the chemical structure , has been investigated as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This research highlights the potential of renewable acids like PA in developing bio-based materials with applications across a wide range of industries. The synthesis of benzoxazine end-capped molecules from polyethylene glycol demonstrates the feasibility of solvent-free processes, contributing to greener chemistry practices (Acerina Trejo-Machin et al., 2017).

Optical Resolutions in Chemistry

Research on the optical resolutions of related compounds, such as threo-beta-phenylserine, through replacing and preferential crystallization techniques, underscores the importance of stereochemistry in the pharmaceutical industry. The ability to obtain optically active forms of amino acids and their derivatives is crucial for the development of drugs with specific therapeutic effects. This work contributes to the methodology of optical resolution, which is essential for the synthesis of enantiomerically pure compounds (T. Shiraiwa et al., 2006).

Antimicrobial Activity of Derivatives

The synthesis of N-substituted-β-amino acid derivatives containing specific moieties has shown promising antimicrobial activity against various pathogens. This research indicates the potential of structurally related compounds in the development of new antimicrobial agents. The exploration of different chemical moieties and their effects on biological activity is fundamental to discovering novel therapeutic options (Kristina Mickevičienė et al., 2015).

Chemo-Enzymatic Synthesis and Pharmacokinetics

Studies on the chemo-enzymatic synthesis of diastereomers of specific glucuronides from racemic drugs highlight the intricate relationship between chemical structure, stereochemistry, and biological function. Such research not only contributes to our understanding of drug metabolism but also informs the design of drugs with improved efficacy and reduced side effects. The investigation into the intrinsic degradation kinetics of these compounds provides essential data for drug development and formulation (A. Baba et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4.ClH/c18-15(16(20)21)10-12-6-8-14(9-7-12)19-17(22)23-11-13-4-2-1-3-5-13;/h1-9,15H,10-11,18H2,(H,19,22)(H,20,21);1H/t15-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHVHYOOEMTZRD-XFULWGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

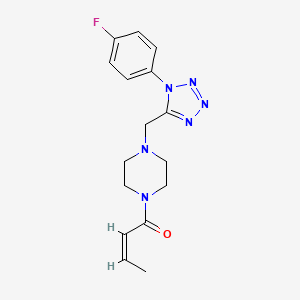

![3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2928051.png)

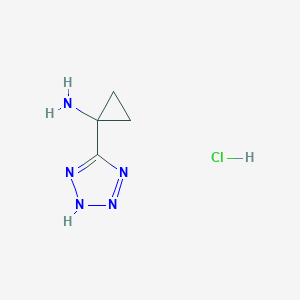

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2928053.png)

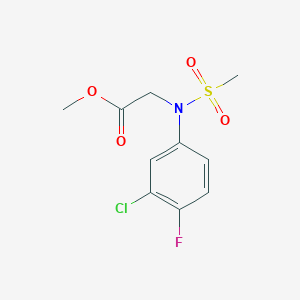

![4-(2,5-Difluorophenyl)-3-(2-fluorophenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one](/img/structure/B2928054.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2928055.png)

![2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2928056.png)

![ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2928058.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2928060.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928061.png)

![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2928072.png)